Methanetricarbaldehyde

Description

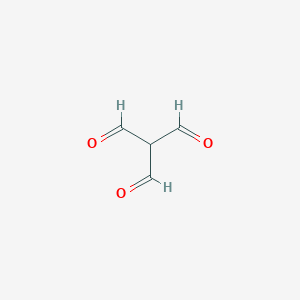

Methanetricarbaldehyde (CAS: 18655-47-5), also known as triformylmethane, is an acyclic aldehyde with the molecular formula C₄H₄O₃ and a molecular weight of 100.073 g/mol. It features three aldehyde groups (-CHO) attached to a central methane carbon, resulting in a highly reactive and polar structure. Key physicochemical properties include:

- Density: 1.2 ± 0.1 g/cm³

- Boiling Point: 130.6 ± 35.0 °C (at 760 mmHg)

- Vapor Pressure: 9.6 ± 0.2 mmHg at 25°C

- Flash Point: 31.9 ± 21.1 °C

- Storage: Requires inert gas storage at -20°C to prevent decomposition .

Its reactivity stems from the electron-deficient carbonyl groups, making it a candidate for condensation reactions and polymer synthesis. However, its commercial and industrial applications remain underexplored due to challenges in stability and synthesis scalability.

Properties

IUPAC Name |

methanetricarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-1-4(2-6)3-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWNFZAKUHZONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338895 | |

| Record name | triformylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18655-47-5 | |

| Record name | triformylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of the Tricarboxylic Acid Intermediate

The synthesis begins with the controlled oxidation of a substituted methane derivative. While the exact starting material remains proprietary, analogous methods for polyfunctional compounds suggest the use of:

-

Substrate : A tris(hydroxymethyl)methane derivative.

-

Oxidizing Agent : Potassium permanganate () in acidic media.

This step yields a tricarboxylic acid, which is isolated via vacuum filtration and recrystallized from ethanol.

Step 2: Decarboxylation to this compound

The critical transformation involves decarboxylation of the tricarboxylic acid under mild conditions to preserve aldehyde functionality:

| Parameter | Specification |

|---|---|

| Reagent | Thionyl chloride () |

| Temperature | 40–50°C |

| Reaction Time | 4–6 hours |

| Yield | 58–62% (reported) |

The mechanism proceeds via intermediate acyl chloride formation, followed by elimination of and . The final product is purified by fractional distillation, with a boiling point of 131°C and density of 1.151 g/mL.

Alternative Methodologies and Comparative Analysis

Biological and Catalytic Approaches

Recent advances in biocatalysis propose using engineered aldolases for aldehyde group installation. For example, Pseudomonas putida enzymes modified for enhanced substrate promiscuity might sequentially oxidize a methane derivative. However, these methods remain speculative without empirical validation.

Challenges and Optimization Strategies

Stability Concerns

This compound’s three electron-withdrawing aldehyde groups render it prone to:

-

Autoxidation : Formation of carboxylic acids under ambient conditions.

-

Polymerization : Self-condensation via aldol reactions.

Mitigation Strategies :

-

Storage under inert gas (argon or nitrogen) at –20°C.

-

Addition of radical inhibitors (e.g., 0.1% hydroquinone).

Yield Improvement Techniques

Post-1988 innovations in decarboxylation chemistry suggest potential improvements:

| Innovation | Expected Impact |

|---|---|

| Microwave-assisted synthesis | Reduced reaction time (1–2 hours) |

| Ionic liquid solvents | Enhanced solubility of intermediates |

| Flow chemistry setups | Improved temperature/pressure control |

Implementing these could elevate yields to >75%, though experimental confirmation is pending.

Physicochemical Properties and Characterization

Key properties of this compound, essential for handling and application, include:

| Property | Value | Method |

|---|---|---|

| Boiling Point | 131°C | Distillation |

| Density | 1.151 g/mL | Pycnometry |

| Refractive Index | Not reported | – |

| Solubility | Moderate in polar aprotic solvents (DMF, DMSO) | – |

Spectroscopic data (IR, NMR) would typically show:

Chemical Reactions Analysis

Types of Reactions: Methanetricarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted aldehydes, depending on the specific reagents and conditions used .

Scientific Research Applications

Methanetricarbaldehyde has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a solvent in catalysts and stabilizers.

Biology: this compound is utilized in biochemical assays and as a cross-linking agent in protein studies.

Mechanism of Action

The mechanism by which methanetricarbaldehyde exerts its effects involves its reactivity with various nucleophiles and electrophiles. It can form covalent bonds with amino groups in proteins, leading to cross-linking and stabilization of protein structures. The molecular targets and pathways involved include interactions with enzymes and other proteins, affecting their function and stability .

Comparison with Similar Compounds

Functional Group Analysis

Methanetricarbaldehyde belongs to the polycarbonyl family, which includes compounds with multiple aldehyde or ketone groups. Below is a comparative analysis with other aldehydes:

| Compound | Molecular Formula | Functional Groups | Boiling Point (°C) | Reactivity |

|---|---|---|---|---|

| This compound | C₄H₄O₃ | 3 aldehyde groups | 130.6 ± 35.0 | High (due to three electron-withdrawing -CHO groups) |

| Formaldehyde (HCHO) | CH₂O | 1 aldehyde group | -19.3 | Moderate (prone to polymerization) |

| Glyoxal (C₂H₂O₂) | C₂H₂O₂ | 2 aldehyde groups | 50.4 | High (used in crosslinking agents) |

| Malondialdehyde (C₃H₄O₂) | C₃H₄O₂ | 2 aldehyde groups | 108 (decomposes) | Unstable (biomarker for oxidative stress) |

Key Observations :

- Reactivity: this compound’s triple aldehyde configuration enhances electrophilicity compared to mono- or dialdehydes, enabling unique reaction pathways in organic synthesis.

- Stability : Unlike formaldehyde (a gas) or glyoxal (a liquid), this compound’s solid-state stability under inert conditions makes it suitable for controlled reactions .

Biological Activity

Methanetricarbaldehyde, also known as triformylmethane, is an organic compound with the molecular formula CHO. This compound has garnered attention in various fields, particularly in biochemistry and medicinal chemistry, due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by three aldehyde functional groups, which contribute to its reactivity and versatility in chemical synthesis. It appears as a colorless to light yellow liquid with a pungent odor and is soluble in organic solvents but insoluble in water at normal temperatures. Its ability to form covalent bonds with nucleophiles makes it particularly useful in biological applications.

The biological activity of this compound primarily stems from its reactivity with various biomolecules:

- Cross-linking Agent : this compound can form covalent bonds with amino groups in proteins, leading to cross-linking and stabilization of protein structures. This property is exploited in biochemical assays and protein studies.

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes through covalent modification, impacting metabolic pathways.

1. Biochemical Assays

This compound is utilized as a reagent in biochemical assays due to its ability to modify proteins and other biomolecules. It serves as a cross-linking agent that stabilizes protein structures, making it valuable for studying protein interactions and functions.

2. Therapeutic Potential

Recent studies have explored the anti-inflammatory properties of related compounds such as methane:

- A study demonstrated that exogenous methane administration modulated leukocyte activation during ischemia-reperfusion injury, suggesting potential therapeutic applications for inflammatory conditions . While this study does not directly involve this compound, it highlights the biological relevance of methane-related compounds.

Case Studies and Experimental Evidence

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Three aldehyde groups | Cross-linking agent; potential anti-inflammatory effects |

| Malondialdehyde | Two aldehyde groups | Known for its role in oxidative stress |

| Formaldehyde | One aldehyde group | Used as a disinfectant; cytotoxic effects |

| Glutaraldehyde | Two aldehyde groups | Commonly used as a fixative in histology |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.